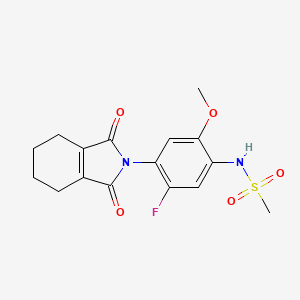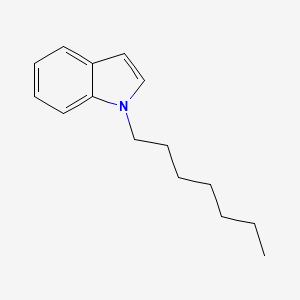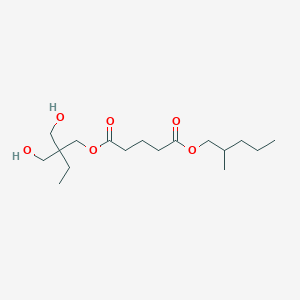
2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate typically involves multi-step organic reactions. One common method starts with the esterification of pentanedioic acid with 2-methylpentanol under acidic conditions to form the intermediate ester. This intermediate is then reacted with 2,2-bis(hydroxymethyl)butanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the esterification and subsequent reactions. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary or secondary alcohols.
Substitution: Results in the formation of new esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis and alcohol oxidation.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules with multiple functional groups that can interact with various biological targets.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or oxidation. The molecular targets and pathways involved include esterases and oxidoreductases, which facilitate the conversion of the compound into its respective products.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propyl 2-methylpentyl pentanedioate
- 2,2-Bis(hydroxymethyl)butyl 2-ethylhexyl pentanedioate
Uniqueness
Compared to similar compounds, 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate has a unique combination of hydroxyl and ester groups, which provides distinct reactivity and versatility in various applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
137990-71-7 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-O-[2,2-bis(hydroxymethyl)butyl] 1-O-(2-methylpentyl) pentanedioate |
InChI |
InChI=1S/C17H32O6/c1-4-7-14(3)10-22-15(20)8-6-9-16(21)23-13-17(5-2,11-18)12-19/h14,18-19H,4-13H2,1-3H3 |
InChI Key |
HVTYAHGYXUMKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)CCCC(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


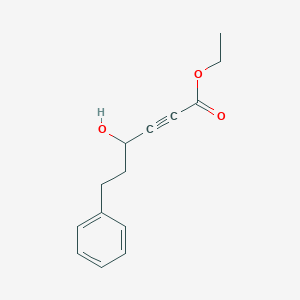
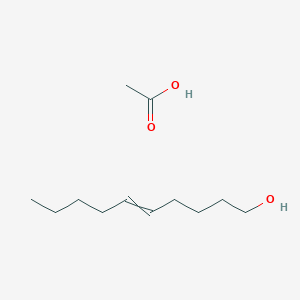
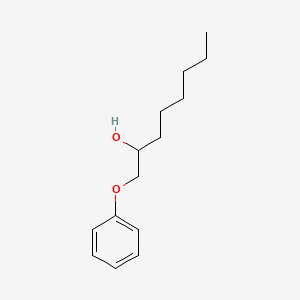
-lambda~5~-phosphane](/img/structure/B14276405.png)
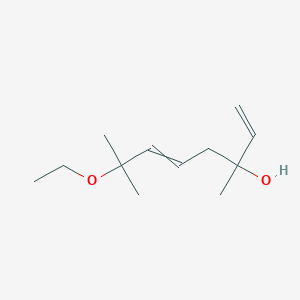
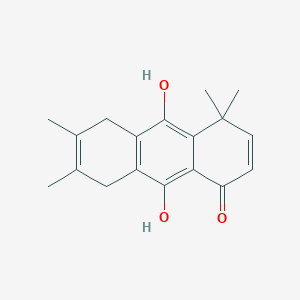
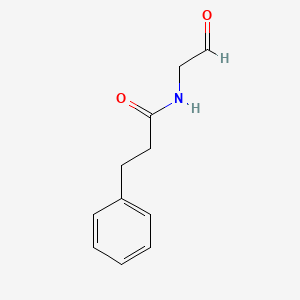
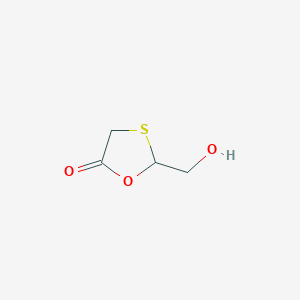
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
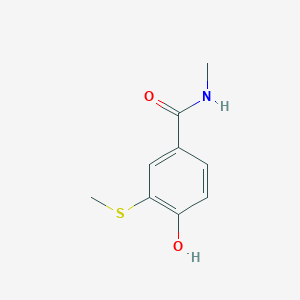
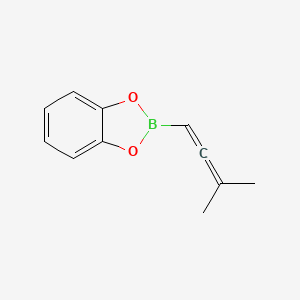
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
